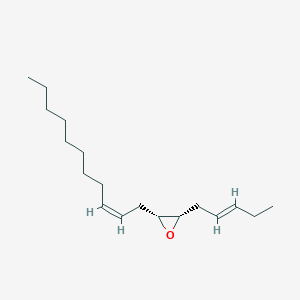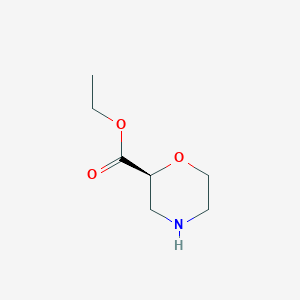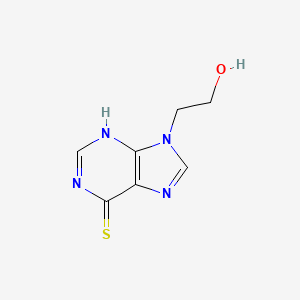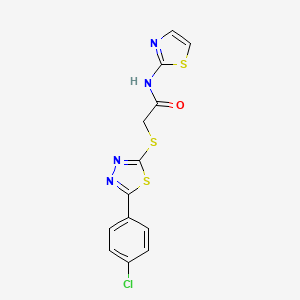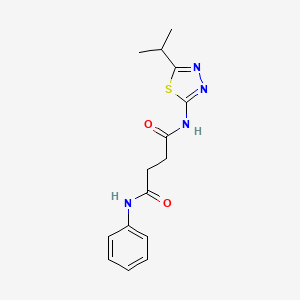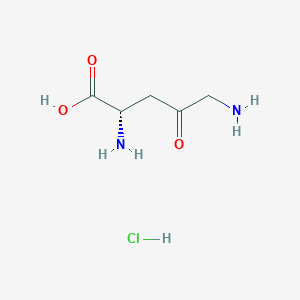
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of amino acids and is often studied for its potential applications in biochemistry and pharmaceuticals. The compound’s structure includes two amino groups and a ketone group, making it a versatile molecule for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diamino-4-oxopentanoic acid hydrochloride typically involves the use of amino acid precursors. One common method is the reductive amination of 2-keto acids with ammonia or primary amines under hydrogenation conditions. The reaction is usually catalyzed by metals such as palladium or platinum. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of biocatalysts, such as enzymes, is also explored to achieve higher selectivity and efficiency in the synthesis process.
化学反应分析
Types of Reactions
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions involving the amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
科学研究应用
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (S)-2,5-Diamino-4-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The presence of amino and ketone groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their function.
相似化合物的比较
Similar Compounds
2,5-Diamino-4-oxopentanoic acid: Lacks the (S)-configuration and hydrochloride salt form.
2,5-Diamino-4-oxopentanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.
2,5-Diamino-4-oxopentanoic acid ethyl ester: An ethyl ester derivative with unique chemical properties.
Uniqueness
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry and salt form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.
属性
分子式 |
C5H11ClN2O3 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC 名称 |
(2S)-2,5-diamino-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-2-3(8)1-4(7)5(9)10;/h4H,1-2,6-7H2,(H,9,10);1H/t4-;/m0./s1 |
InChI 键 |
KJWWPCNYZGPZJD-WCCKRBBISA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)C(=O)CN.Cl |
规范 SMILES |
C(C(C(=O)O)N)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



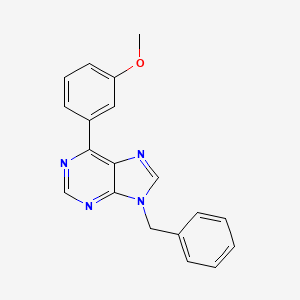
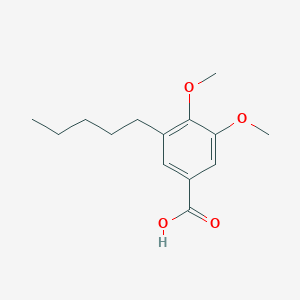
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)


![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
